molecular formula C7H11Br3O2 B14356310 Acetic acid, tribromo, 1,1-dimethylpropyl ester CAS No. 90380-66-8

Acetic acid, tribromo, 1,1-dimethylpropyl ester

Cat. No.: B14356310
CAS No.: 90380-66-8
M. Wt: 366.87 g/mol
InChI Key: YOEDAVKZAFEGPU-UHFFFAOYSA-N
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Description

Acetic acid, tribromo, 1,1-dimethylpropyl ester is a chemical compound with the molecular formula C7H11Br3O2 and a molecular weight of 366.873 . This compound is characterized by the presence of three bromine atoms and an ester functional group, making it a unique and interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid, tribromo, 1,1-dimethylpropyl ester typically involves the esterification of acetic acid with 1,1-dimethylpropyl alcohol in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound. The esterification process is often catalyzed by a mineral acid such as sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where acetic acid and 1,1-dimethylpropyl alcohol are continuously fed into the system along with a brominating agent. The reaction mixture is maintained at an optimal temperature and pressure to maximize yield and purity. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, tribromo, 1,1-dimethylpropyl ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield acetic acid and the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

    Reduction Reactions: Products include less brominated or debrominated compounds.

    Hydrolysis: Products include acetic acid and 1,1-dimethylpropyl alcohol.

Scientific Research Applications

Acetic acid, tribromo, 1,1-dimethylpropyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, tribromo, 1,1-dimethylpropyl ester involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound a valuable tool for studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, tribromo, 1,1-dimethylpropyl ester is unique due to its specific substitution pattern and the presence of three bromine atoms. This makes it particularly useful for introducing bromine atoms into organic molecules and studying their effects on chemical and biological systems.

Properties

CAS No.

90380-66-8

Molecular Formula

C7H11Br3O2

Molecular Weight

366.87 g/mol

IUPAC Name

2-methylbutan-2-yl 2,2,2-tribromoacetate

InChI

InChI=1S/C7H11Br3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h4H2,1-3H3

InChI Key

YOEDAVKZAFEGPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)C(Br)(Br)Br

Origin of Product

United States

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